molecular formula C16H17F2NO3S B2392396 4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide CAS No. 1797555-26-0

4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide

Cat. No.: B2392396
CAS No.: 1797555-26-0
M. Wt: 341.37
InChI Key: PDCIMSSCOLPWBC-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide is a complex organic compound that features fluorine atoms, a methoxy group, and a sulfonamide group

Preparation Methods

The synthesis of 4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride, 3-fluoroaniline, and 2-methoxyethylamine.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C to room temperature to ensure optimal yield and purity.

Chemical Reactions Analysis

4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.

Scientific Research Applications

4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Materials Science: The compound’s fluorine content makes it valuable in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

    Industrial Applications: It is used as a precursor in the synthesis of specialty chemicals and polymers with unique properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. This is particularly relevant in the context of drug development, where the compound’s binding affinity and specificity are crucial.

    Pathways Involved: The compound may interfere with cellular signaling pathways, leading to altered cellular functions. For example, it may inhibit kinase activity, affecting cell proliferation and survival.

Comparison with Similar Compounds

4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: The presence of both fluorine atoms and a methoxy group in the compound’s structure imparts unique chemical and physical properties, such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO3S/c1-11-8-14(18)6-7-16(11)23(20,21)19-10-15(22-2)12-4-3-5-13(17)9-12/h3-9,15,19H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCIMSSCOLPWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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